5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a benzothiazole moiety linked to a triazolopyrimidine core through a sulfanyl methyl group. It has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Benzothiazole Derivative: The synthesis begins with the preparation of a benzothiazole derivative.
Formation of Triazolopyrimidine Core: The triazolopyrimidine core is synthesized separately by reacting a suitable hydrazine derivative with a pyrimidine precursor under reflux conditions.
Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the triazolopyrimidine core through a sulfanyl methyl linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets in the brain. The compound has been shown to bind to gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects and thereby reducing neuronal excitability . Additionally, it may interact with voltage-gated sodium channels, further contributing to its anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazol-2-yl hydrazones: These compounds share the benzothiazole moiety and have shown similar anticonvulsant activity.
1,2,4-Triazolo[1,5-a]pyrimidin-7(3H)-ones: These compounds have a similar triazolopyrimidine core and are known for their biological activities, including anticancer and antiviral properties.
Uniqueness
5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique combination of the benzothiazole and triazolopyrimidine moieties, which confer distinct pharmacological properties
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS2/c1-8-15-13-16-9(6-12(20)19(13)18-8)7-21-14-17-10-4-2-3-5-11(10)22-14/h2-6H,7H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVLKAZZVYQALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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